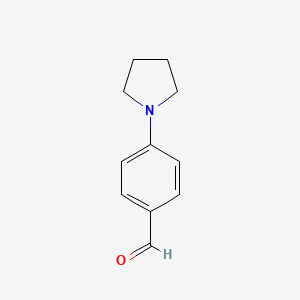

4-(1-Pyrrolidinyl)benzaldehyde

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h3-6,9H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATXHLPRESKQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199942 | |

| Record name | 4-(1-Pyrrolidinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51980-54-2 | |

| Record name | 4-(1-Pyrrolidinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51980-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Pyrrolidinyl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051980542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Pyrrolidinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-pyrrolidinyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1-Pyrrolidinyl)benzaldehyde: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Pyrrolidinyl)benzaldehyde, with the CAS Number 51980-54-2 , is a versatile aromatic aldehyde that has garnered significant interest in the scientific community.[1] Its unique molecular architecture, featuring a pyrrolidine ring electron-donating group at the para position to a formyl group, imparts a rich chemical reactivity that makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, and applications, with a particular focus on its role as a building block in the development of novel therapeutics, including those targeting the central nervous system (CNS).[2]

Physicochemical Properties

This compound is typically a pale yellow solid at room temperature.[3] The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 51980-54-2 | [1][3] |

| Molecular Formula | C₁₁H₁₃NO | [1][3] |

| Molecular Weight | 175.23 g/mol | [1][3] |

| Appearance | Pale yellow solid/powder | [3] |

| Melting Point | 81-85 °C | [3] |

| IUPAC Name | 4-(pyrrolidin-1-yl)benzaldehyde | [1] |

| Synonyms | 1-(4-Formylphenyl)pyrrolidine, p-Pyrrolidinobenzaldehyde | [1][3] |

| SMILES | C1CCN(C1)C2=CC=C(C=C2)C=O | [1] |

| InChI Key | DATXHLPRESKQJK-UHFFFAOYSA-N | [1][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. One of the most common and efficient methods is the nucleophilic aromatic substitution (SNA r) of 4-fluorobenzaldehyde with pyrrolidine. The electron-withdrawing nature of the aldehyde group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion by the pyrrolidine nucleophile.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNA r)

The reaction proceeds via a Meisenheimer complex intermediate. The pyrrolidine attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate. The subsequent loss of the fluoride ion restores the aromaticity of the ring, yielding the desired product.

Caption: SNAr mechanism for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 4-Fluorobenzaldehyde

This protocol is a representative procedure based on established methods for similar nucleophilic aromatic substitutions.

Materials:

-

4-Fluorobenzaldehyde

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pale yellow solid.

Causality Behind Experimental Choices:

-

Potassium carbonate is used as a base to neutralize the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product.

-

DMF is an excellent polar aprotic solvent for this reaction as it can dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

-

Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.

-

Workup with water and extraction is a standard procedure to separate the organic product from the inorganic salts and the DMF solvent.

-

Column chromatography is a reliable method for purifying the final product to a high degree.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the aromatic, aldehydic, and pyrrolidine protons.

-

Aldehydic Proton (CHO): A singlet in the downfield region, typically around δ 9.7-9.9 ppm.

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the aldehyde group will be more deshielded than those ortho to the pyrrolidine group.

-

Pyrrolidine Protons: Two multiplets in the upfield region (δ 1.8-3.5 ppm), corresponding to the methylene groups of the pyrrolidine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon atom.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically around δ 190-195 ppm.

-

Aromatic Carbons: Signals in the range of δ 110-155 ppm. The carbon attached to the nitrogen will be significantly shielded compared to the other aromatic carbons.

-

Pyrrolidine Carbons: Signals in the aliphatic region, typically around δ 25 and 47 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.[4]

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1670-1700 cm⁻¹.[5]

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1500-1600 cm⁻¹ region.

-

C-N Stretch: An absorption band around 1350-1250 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[1]

-

Molecular Ion (M⁺): A peak at m/z = 175, corresponding to the molecular weight of the compound.[1]

-

Major Fragments: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to give a stable acylium ion, and the loss of carbon monoxide (M-28). The pyrrolidine ring can also undergo fragmentation.[6][7]

Applications in Drug Discovery and Development

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[8] this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of CNS disorders.[2]

The electron-donating pyrrolidine group enhances the nucleophilicity of the aromatic ring, while the aldehyde functionality provides a reactive handle for a variety of chemical transformations, including:

-

Reductive Amination: To introduce new amine-containing substituents.

-

Wittig Reaction: To form carbon-carbon double bonds.

-

Aldol Condensation: To create α,β-unsaturated carbonyl compounds.

-

Knoevenagel Condensation: For the synthesis of various heterocyclic compounds.[9]

Caption: Synthetic utility of this compound in building complex molecules.

The incorporation of the 4-(1-pyrrolidinyl)phenyl moiety has been explored in the design of various CNS-active agents, including antidepressants and antipsychotics.[10][11] The pyrrolidine group can influence the pharmacokinetic properties of a drug molecule, such as its solubility, lipophilicity, and ability to cross the blood-brain barrier.[12][13]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] It is recommended to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of properties and a rich reactivity profile. Its importance in organic synthesis, particularly as a scaffold for the development of novel pharmaceuticals, underscores its significance for researchers in both academic and industrial settings. A thorough understanding of its synthesis, characterization, and reactivity is crucial for leveraging its full potential in the discovery and development of new chemical entities.

References

- Supporting Information for a scientific article. (n.d.).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 104037, this compound. Retrieved January 4, 2026 from [Link].

- Zhang, B., Cao, L., Xu, S., & Wang, P. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115).

- Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube.

- Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde [Video]. YouTube.

- Zhang, B., Cao, L., Xu, S., & Wang, P. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Semantic Scholar.

-

National Institute of Standards and Technology. (n.d.). 4-Pyrrolidinobenzaldehyde. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link].

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde.

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.

- Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.

- D'hooghe, M., & De Kimpe, N. (2016).

- De Angelis, F., et al. (1981). [Heterocyclic systems. III. Synthesis and CNS activity of derivatives of pyrrole(2,1-c) (1,4)benzodiazocine]. PubMed.

- Das, S. (n.d.).

- de Oliveira, R. D., et al. (2018).

- Jackson, G., et al. (2020).

- Sharma, P. C. (2014). Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. PubMed Central.

-

Organic Syntheses. (n.d.). p-AMINOBENZALDEHYDE. Retrieved January 4, 2026, from [Link].

- Chen, S., Luo, D., & Xue, W. (2025). Molecular Generation for CNS Drug Discovery and Design. PubMed.

- A series of novel benzaldehyde analogues. (2025).

Sources

- 1. This compound | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(1-Pyrrolidino)benzaldehyde 97 51980-54-2 [sigmaaldrich.com]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. [Heterocyclic systems. III. Synthesis and CNS activity of derivatives of pyrrole(2,1-c) (1,4)benzodiazocine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Generation for CNS Drug Discovery and Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(1-Pyrrolidinyl)benzaldehyde: Synthesis, Properties, and Applications

Executive Summary: This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 4-(1-Pyrrolidinyl)benzaldehyde. It details the molecule's fundamental properties, spectroscopic profile, a validated synthesis protocol via Nucleophilic Aromatic Substitution (SNAr), and its significant applications as a versatile intermediate in organic synthesis and medicinal chemistry. The content is structured to provide not only procedural steps but also the underlying scientific principles, ensuring both practical utility and a deeper mechanistic understanding.

Molecular Profile and Physicochemical Properties

This compound, also known by its synonym 1-(4-Formylphenyl)pyrrolidine, is a substituted aromatic aldehyde.[1][2] The structure features a benzaldehyde core where the hydrogen at the para-position is substituted with a pyrrolidine ring. This substitution, involving a tertiary amine, significantly influences the electronic properties and reactivity of the molecule. The nitrogen's lone pair of electrons can donate into the aromatic ring, activating it and influencing the reactivity of the aldehyde functional group. The compound is typically a pale yellow solid at room temperature.[1]

Key physicochemical data are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO | [1][3][4][5] |

| Molecular Weight | 175.23 g/mol | [1][3][5][6][7] |

| CAS Number | 51980-54-2 | [3][4][5][6] |

| IUPAC Name | 4-(pyrrolidin-1-yl)benzaldehyde | [3][4] |

| Appearance | Pale yellow powder/solid | [1][7] |

| Melting Point | 81-87 °C | [1][7][8] |

| SMILES String | O=Cc1ccc(cc1)N2CCCC2 | [8] |

| InChI Key | DATXHLPRESKQJK-UHFFFAOYSA-N | [6][7][8] |

Spectroscopic and Analytical Characterization

Characterization of this compound relies on standard analytical techniques. While raw spectra are best consulted from databases, the expected profile is described here based on its molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The aldehydic proton (-CHO) will appear as a singlet far downfield, typically between 9.5-10.5 ppm. The aromatic protons will present as two doublets characteristic of a 1,4-disubstituted (para) benzene ring, likely in the 6.5-7.8 ppm range. The protons on the pyrrolidine ring will appear as two multiplets in the aliphatic region (approx. 1.8-3.5 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A strong, sharp absorption band around 1670-1700 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.[1] Other significant peaks include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic pyrrolidine ring (around 2850-2950 cm⁻¹), as well as aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.[3]

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 175, corresponding to the molecular weight.[3] Common fragmentation patterns would involve the loss of the aldehyde group or fragments from the pyrrolidine ring.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

From a synthetic standpoint, this compound is most efficiently prepared via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective due to the electronic nature of the starting material.

Causality of the Experimental Choice: The starting material, 4-fluorobenzaldehyde, is ideal for this reaction. The fluorine atom is a good leaving group for SNAr. Critically, the strongly electron-withdrawing aldehyde group (-CHO) at the para-position stabilizes the negative charge that develops in the aromatic ring during the intermediate (Meisenheimer complex) stage of the reaction, thereby lowering the activation energy and facilitating the substitution. Pyrrolidine acts as the nucleophile, attacking the carbon atom bonded to the fluorine.

The general mechanism is illustrated below.

Caption: SNAr mechanism for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is not an end-product but a high-value intermediate. Its utility stems from the combination of the nucleophilic pyrrolidine ring and the reactive aldehyde handle.

-

Pharmaceutical Synthesis: The compound is a crucial building block for various pharmaceutical agents, particularly those targeting the central nervous system (CNS).[9] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[9] Its incorporation can enhance solubility, modulate receptor binding, and improve pharmacokinetic profiles.

-

Organic Synthesis Intermediate: The aldehyde group is a gateway to a multitude of chemical transformations. It readily undergoes reactions like Wittig olefination, reductive amination, condensation reactions (e.g., Knoevenagel), and oxidation to a carboxylic acid, allowing for the construction of more complex molecular architectures.[1][9]

-

Materials Science: This chemical is also explored for creating novel materials, including specialized polymers and resins.[1]

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a reliable method for the synthesis of the title compound, designed as a self-validating system with checkpoints for verification.

Caption: Experimental workflow for synthesis, purification, and analysis.

Step-by-Step Methodology:

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as a base, and dimethyl sulfoxide (DMSO) as the solvent.

-

Scientific Rationale: DMSO is a polar aprotic solvent, which is ideal for SNAr as it solvates the cation (K⁺) but not the anion, leaving the base more reactive. K₂CO₃ acts as a base to neutralize the HF that is formed as a byproduct.

-

-

Addition of Nucleophile: Add pyrrolidine (1.2-1.5 eq) to the mixture.

-

Scientific Rationale: A slight excess of the nucleophile is used to ensure the complete consumption of the limiting reagent, 4-fluorobenzaldehyde.

-

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an appropriate eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the 4-fluorobenzaldehyde spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water, which will cause the organic product to precipitate out of the aqueous DMSO solution.

-

Purification: Collect the crude solid by vacuum filtration. Wash the solid thoroughly with water to remove residual DMSO and salts. For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.

-

Final Characterization: Dry the purified product under vacuum. Confirm its identity and purity by measuring its melting point and acquiring spectroscopic data (¹H NMR, IR, MS) as described in Section 2. The final product should be a pale yellow solid with a melting point in the range of 81-87 °C.[1]

Safety and Handling

This compound is classified as an irritant.[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials. The compound is a combustible solid.[7]

By following this guide, researchers can confidently synthesize, characterize, and utilize this compound as a valuable component in their research and development endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104037, this compound. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-(PYRROLIDIN-1-YL)BENZALDEHYDE | CAS 51980-54-2. Retrieved from [Link]

-

Taber, D. F., & Brannick, C. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education, 92(4), 743-745. Retrieved from [Link]

-

SLS Ireland. (n.d.). 4-(1-Pyrrolidino)benzaldehyde, 97%. Retrieved from [Link]

Sources

- 1. This compound | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde | Semantic Scholar [semanticscholar.org]

- 3. atlantis-press.com [atlantis-press.com]

- 4. 4-Pyrrolidinobenzaldehyde [webbook.nist.gov]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. hmdb.ca [hmdb.ca]

- 7. 4-(1-Pyrrolidino)benzaldehyde 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. chemimpex.com [chemimpex.com]

A Technical Guide to the Synthesis of 4-(1-Pyrrolidinyl)benzaldehyde from Terephthalaldehyde: A Multi-Step Strategy for Selective Functionalization

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(1-Pyrrolidinyl)benzaldehyde is a valuable synthetic intermediate in medicinal chemistry and materials science, often utilized in the development of novel bioactive compounds and functional materials.[1] The synthesis of this molecule from a symmetrical, readily available precursor like terephthalaldehyde presents a significant chemical challenge: the selective functionalization of only one of the two identical aldehyde groups. A direct mono-amination is not feasible due to the electronic properties of the aromatic ring and the lack of a suitable leaving group. This guide details a robust, multi-stage synthetic strategy designed to overcome this challenge. The proposed pathway proceeds through four key stages: (1) selective mono-protection of a single aldehyde group as an acetal, (2) conversion of the remaining aldehyde to a phenolic hydroxyl group via a Baeyer-Villiger oxidation, (3) introduction of the pyrrolidine moiety using a modern palladium-catalyzed Buchwald-Hartwig amination, and (4) final deprotection to unveil the target compound. This document provides detailed, field-proven protocols, explains the causal mechanisms behind experimental choices, and offers a comprehensive framework for researchers undertaking this synthesis.

The Synthetic Challenge and Strategic Overview

The direct conversion of terephthalaldehyde to this compound is hampered by the inherent symmetry of the starting material and the lack of a viable position for nucleophilic substitution by pyrrolidine. The two electron-withdrawing aldehyde groups deactivate the benzene ring towards electrophilic substitution and, without a leaving group like a halide, prevent a standard nucleophilic aromatic substitution (SNAr) pathway.

Therefore, a successful synthesis necessitates a strategy that can chemically differentiate the two aldehyde functionalities. Our approach leverages a protection-functionalization-deprotection sequence, a cornerstone of modern organic synthesis.

Overall Synthetic Pathway

The four-stage pathway is designed to systematically modify the terephthalaldehyde framework, introducing the required functionalities in a controlled manner.

Caption: Overall 4-stage synthetic workflow.

Stage 1: Selective Mono-protection of Terephthalaldehyde

Objective: To protect one of the two aldehyde groups as a diethyl acetal, yielding 4-(diethoxymethyl)benzaldehyde.

Principle and Rationale

The core of this stage is achieving mono-functionalization over di-functionalization. By carefully controlling the stoichiometry of the reagents—specifically, using a slight excess of terephthalaldehyde relative to the protecting group precursor—we can statistically favor the formation of the mono-protected product. The acetal is an ideal protecting group as it is stable to the basic and organometallic conditions in subsequent steps but can be readily removed under acidic conditions. The protocol is adapted from established methods for the selective protection of terephthalaldehyde.[2]

Detailed Experimental Protocol: Synthesis of 4-(Diethoxymethyl)benzaldehyde

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add terephthalaldehyde (10.0 g, 74.5 mmol) and absolute ethanol (100 mL). Stir until the solid is mostly dissolved.

-

Catalyst and Reagent Addition: Add ammonium chloride (0.20 g, 3.7 mmol) as a catalyst. Cool the mixture in an ice bath to 0 °C. Slowly add triethyl orthoformate (12.1 g, 81.6 mmol, ~1.1 equivalents) dropwise over 15 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent.

-

Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL). Reduce the volume of the solvent in vacuo using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by silica gel column chromatography (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure mono-acetal.

Expected Data

| Parameter | Expected Value |

| Yield | 60-70% |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃) | δ ~9.9 (s, 1H, -CHO), 7.8 (d, 2H), 7.6 (d, 2H), 5.8 (s, 1H, -CH(OEt)₂), 3.6 (q, 4H), 1.2 (t, 6H) |

| IR (cm⁻¹) | ~1700 (C=O stretch of aldehyde), ~1100 (C-O stretch of acetal) |

Stage 2: Aldehyde to Phenol Conversion

Objective: To convert the free aldehyde group of 4-(diethoxymethyl)benzaldehyde into a hydroxyl group via a Baeyer-Villiger oxidation and subsequent hydrolysis.

Principle and Rationale

The Baeyer-Villiger oxidation is a classic transformation that converts ketones and aldehydes into esters and carboxylic acids, respectively. In the case of an aldehyde, it forms a formate ester. This reaction involves the migration of a group (in this case, the aryl group) to an oxygen atom, creating an ester linkage. This formate ester can then be easily hydrolyzed under basic conditions to yield the desired phenol. This two-step sequence is a reliable method for converting an aromatic aldehyde into a phenol.

Caption: Mechanism for Stage 2 Conversion.

Detailed Experimental Protocol: Synthesis of 4-(Diethoxymethyl)phenol

-

Oxidation: Dissolve 4-(diethoxymethyl)benzaldehyde (10.0 g, 48.0 mmol) in dichloromethane (150 mL) in a 500 mL flask. Cool to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 12.0 g, ~53.0 mmol) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Stir the reaction at room temperature for 12-16 hours. Monitor by TLC until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by washing with a 10% aqueous solution of sodium sulfite (2 x 50 mL) to destroy excess peroxide. Then, wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove m-chlorobenzoic acid.

-

Hydrolysis: Dry the organic layer over MgSO₄, filter, and add a 2 M solution of sodium hydroxide in methanol (50 mL). Stir vigorously at room temperature for 2 hours.

-

Purification: Neutralize the mixture with 1 M HCl (aq) until pH ~7. Concentrate the mixture in vacuo and extract with ethyl acetate (3 x 75 mL). The combined organic layers are dried over MgSO₄, filtered, and concentrated. The crude product can be purified by column chromatography (20-40% ethyl acetate in hexanes) to give the pure phenol.

Stage 3: Buchwald-Hartwig C-N Cross-Coupling

Objective: To couple 4-(diethoxymethyl)phenol with pyrrolidine.

Principle and Rationale

Directly substituting the phenolic -OH group is difficult. Therefore, it must first be converted into a superior leaving group. A triflate (-OTf) is ideal for this purpose as it is an excellent leaving group in palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and general method for forming carbon-nitrogen bonds. It utilizes a palladium catalyst with a specialized phosphine ligand to couple an aryl electrophile (our triflate) with an amine (pyrrolidine).

Detailed Experimental Protocol: Synthesis of 1-(4-(Diethoxymethyl)phenyl)pyrrolidine

Part A: Triflate Formation

-

Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve 4-(diethoxymethyl)phenol (8.0 g, 40.8 mmol) in anhydrous dichloromethane (100 mL). Add anhydrous pyridine (4.0 mL, 49.5 mmol).

-

Reagent Addition: Cool the solution to 0 °C and add trifluoromethanesulfonic anhydride (Tf₂O, 7.5 mL, 44.8 mmol) dropwise via syringe.

-

Reaction: Stir at 0 °C for 2 hours. Allow to warm to room temperature and monitor by TLC.

-

Work-up: Quench the reaction with water (50 mL). Separate the layers and wash the organic phase with 1 M HCl (aq) (2 x 30 mL) and brine (30 mL). Dry over MgSO₄, filter, and concentrate to yield the crude aryl triflate, which is often used directly in the next step without further purification.

Part B: Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried Schlenk flask, combine the crude aryl triflate (~40.8 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.37 g, 0.4 mmol, 1 mol%), and a suitable phosphine ligand like Xantphos (0.56 g, 0.98 mmol, 2.4 mol%). Add sodium tert-butoxide (5.9 g, 61.2 mmol) as the base.

-

Solvent and Reagents: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene (120 mL) followed by pyrrolidine (4.1 mL, 49.0 mmol) via syringe.

-

Reaction: Heat the mixture to 100-110 °C and stir for 8-12 hours under a nitrogen atmosphere. Monitor by TLC or GC-MS.

-

Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography (5-15% ethyl acetate in hexanes) to obtain the desired C-N coupled product.

Stage 4: Acetal Deprotection

Objective: To hydrolyze the diethyl acetal to reveal the final aldehyde product, this compound.

Principle and Rationale

This is the final step to unveil the target molecule. Acetal hydrolysis is a straightforward reaction catalyzed by aqueous acid. The mechanism involves protonation of an acetal oxygen, followed by elimination of ethanol to form a resonance-stabilized oxocarbenium ion, which is then attacked by water to ultimately reform the aldehyde.

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve the product from Stage 3, 1-(4-(diethoxymethyl)phenyl)pyrrolidine (~40 mmol), in a mixture of tetrahydrofuran (THF, 80 mL) and 3 M aqueous HCl (40 mL).

-

Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

-

Work-up: Once complete, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~8).

-

Extraction: Extract the product with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude solid can be recrystallized from an ethanol/water mixture to yield the final product as a pure solid.

Final Product Characterization

| Parameter | Literature Value |

| CAS Number | 51980-54-2[3] |

| Molecular Formula | C₁₁H₁₃NO[4] |

| Molecular Weight | 175.23 g/mol [4] |

| Appearance | Solid[5] |

| Melting Point | 81-85 °C[5][6] |

| ¹H NMR (CDCl₃) | δ ~9.7 (s, 1H, -CHO), 7.7 (d, 2H), 6.6 (d, 2H), 3.4 (t, 4H), 2.0 (t, 4H) |

| IR (cm⁻¹) | ~1680-1695 (C=O stretch, conjugated aldehyde) |

| MS (ESI) | m/z 176.1 [M+H]⁺ |

References

- Zhang, B., Cao, L., Xu, S., & Wang, P. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-(PYRROLIDIN-1-YL)BENZALDEHYDE | CAS 51980-54-2. Retrieved from [Link]

-

SLS Ireland. (n.d.). 4-(1-Pyrrolidino)benzaldehyde, 97%. SIGMA-ALDRICH. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. 4-(PYRROLIDIN-1-YL)BENZALDEHYDE | CAS 51980-54-2 [matrix-fine-chemicals.com]

- 4. This compound | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. 4-(1-Pyrrolidino)benzaldehyde 97 51980-54-2 [sigmaaldrich.com]

Spectroscopic Profile of 4-(1-Pyrrolidinyl)benzaldehyde: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(1-Pyrrolidinyl)benzaldehyde, a versatile organic compound with applications in chemical synthesis and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental spectroscopic principles, providing a robust framework for structural elucidation and quality control.

Introduction

This compound, with the chemical formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol , is a substituted aromatic aldehyde.[2] Its structure, featuring a pyrrolidine ring attached to a benzaldehyde moiety, gives rise to a unique spectroscopic signature that is invaluable for its identification and characterization. This guide will dissect the nuances of its ¹H NMR, ¹³C NMR, IR, and MS spectra to provide a holistic understanding of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the pyrrolidine ring. The electron-donating nature of the pyrrolidinyl group significantly influences the chemical shifts of the aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Key Insights

The expected ¹H NMR spectrum will exhibit the following key features:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |

| ~9.7 | Singlet | 1H | Aldehydic proton (-CHO) | The strongly deshielding effect of the carbonyl group and the aromatic ring shifts this proton significantly downfield. |

| ~7.7 | Doublet | 2H | Aromatic protons ortho to the aldehyde group | These protons are deshielded by the electron-withdrawing aldehyde group. They appear as a doublet due to coupling with the adjacent meta protons. |

| ~6.6 | Doublet | 2H | Aromatic protons meta to the aldehyde group | The electron-donating pyrrolidine group shields these protons, causing an upfield shift compared to unsubstituted benzaldehyde. They appear as a doublet due to coupling with the ortho protons. |

| ~3.3 | Triplet | 4H | Methylene protons of the pyrrolidine ring adjacent to the nitrogen | The electronegative nitrogen atom deshields these protons. They appear as a triplet due to coupling with the adjacent methylene protons. |

| ~2.0 | Multiplet | 4H | Methylene protons of the pyrrolidinyl ring β to the nitrogen | These protons are in a more shielded environment compared to those adjacent to the nitrogen. |

Logical Relationship of ¹H NMR Data to Structure

Caption: Relationship between the structure of this compound and its ¹H NMR signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon. A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation and Key Insights

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the pyrrolidine carbons.

| Chemical Shift (δ, ppm) | Assignment | Causality |

| ~190 | Carbonyl carbon (C=O) | The double bond to the highly electronegative oxygen atom causes a significant downfield shift. |

| ~152 | Aromatic carbon attached to the pyrrolidine nitrogen | The strong electron-donating effect of the nitrogen atom deshields this carbon. |

| ~132 | Aromatic carbons ortho to the aldehyde group | These carbons are deshielded by the aldehyde group. |

| ~125 | Aromatic carbon attached to the aldehyde group | This carbon is deshielded by the carbonyl group. |

| ~111 | Aromatic carbons meta to the aldehyde group | The electron-donating pyrrolidine group shields these carbons, shifting them upfield. |

| ~47 | Methylene carbons of the pyrrolidine ring adjacent to the nitrogen | The electronegative nitrogen deshields these carbons. |

| ~25 | Methylene carbons of the pyrrolidine ring β to the nitrogen | These carbons are in a more shielded, aliphatic environment. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically plotted as transmittance versus wavenumber.

Data Interpretation and Key Insights

The IR spectrum of this compound will display characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2850 and ~2750 | C-H stretch (Fermi resonance) | Aldehyde (-CHO) |

| ~1680 | C=O stretch | Aldehyde (conjugated) |

| ~1600, ~1520 | C=C stretch | Aromatic ring |

| ~1350 | C-N stretch | Aromatic amine |

| ~820 | C-H out-of-plane bend | 1,4-disubstituted benzene |

The conjugation of the aldehyde group with the aromatic ring and the electron-donating pyrrolidine group lowers the C=O stretching frequency compared to a non-conjugated aldehyde.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use a suitable ionization method, such as Electron Ionization (EI).

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at a specific mass-to-charge ratio.

Data Interpretation and Key Insights

The mass spectrum of this compound will show a molecular ion peak and several fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 175, corresponding to the molecular weight of the compound.[2] The presence of one nitrogen atom results in an odd molecular weight, consistent with the nitrogen rule.

-

Major Fragment Ions:

-

m/z 174 (M-1)⁺: Loss of a hydrogen atom from the aldehyde group.

-

m/z 146 (M-29)⁺: Loss of the CHO group.

-

m/z 119: A significant peak corresponding to the loss of the pyrrolidine ring.[2]

-

Fragmentation Pathway

Caption: Proposed fragmentation pathway for this compound in mass spectrometry.

Conclusion

The combined application of NMR, IR, and MS provides a definitive structural characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, including the substitution pattern on the aromatic ring. The IR spectrum identifies the key functional groups, namely the conjugated aldehyde and the aromatic amine. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns, which are consistent with the proposed structure. This comprehensive spectroscopic analysis serves as a crucial reference for the identification, purity assessment, and further investigation of this compound in various scientific and industrial applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. 4-Pyrrolidinobenzaldehyde. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). [Link]

-

Amerigo Scientific. 4-(1-Pyrrolidino)benzaldehyde (97%). [Link]

-

ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). [Link]

-

SpectraBase. 4-(Piperidin-1-yl)benzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST. Benzaldehyde. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

NIST. Benzaldehyde, 4-methyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

NIST. Benzaldehyde, 4-(1-methylethyl)-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

PubChem. 4-(Dimethylamino)Benzaldehyde. National Center for Biotechnology Information. [Link]

-

SpectraBase. 4-(Diphenylamino)benzaldehyde - Optional[1H NMR] - Spectrum. [Link]

Sources

An In-depth Technical Guide on the Physical and Chemical Properties of 4-pyrrolidin-1-ylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-pyrrolidin-1-ylbenzaldehyde in Medicinal Chemistry

4-pyrrolidin-1-ylbenzaldehyde, a seemingly unassuming aromatic aldehyde, represents a critical nexus of structural features that render it a highly valuable building block in the landscape of modern drug discovery.[1] Its architecture, which marries a reactive aldehyde functional group with a para-substituted pyrrolidine ring, offers a unique combination of reactivity and structural complexity. The pyrrolidine moiety, a five-membered nitrogen heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs due to its ability to impart favorable pharmacokinetic properties and engage in specific interactions with biological targets.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the physical and chemical properties of 4-pyrrolidin-1-ylbenzaldehyde, offering field-proven insights into its synthesis, characterization, and strategic application in the synthesis of bioactive molecules.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective utilization in multi-step syntheses and for ensuring reproducibility. 4-pyrrolidin-1-ylbenzaldehyde is typically a pale yellow to brown crystalline solid under standard conditions.[4] A summary of its key physical and chemical identifiers is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO | [1][5] |

| Molecular Weight | 175.23 g/mol | [1][5] |

| CAS Number | 51980-54-2 | [1][5] |

| Appearance | Pale yellow to brown crystalline solid | [4] |

| Melting Point | 85 °C | [4] |

| Boiling Point (Predicted) | 329.4 ± 25.0 °C | [4] |

| Density (Predicted) | 1.125 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 5.68 ± 0.20 | |

| InChIKey | DATXHLPRESKQJK-UHFFFAOYSA-N | [1][5] |

Molecular Structure and Spectroscopic Characterization

The unique chemical behavior of 4-pyrrolidin-1-ylbenzaldehyde is a direct consequence of its molecular structure. The electron-donating nature of the pyrrolidine nitrogen atom significantly influences the electron density of the aromatic ring, which in turn affects the reactivity of the aldehyde group.

Caption: Molecular structure of 4-pyrrolidin-1-ylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and purity assessment of 4-pyrrolidin-1-ylbenzaldehyde.

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic, aldehydic, and pyrrolidine protons. The aldehydic proton typically appears as a singlet in the downfield region (around 9.7-9.9 ppm). The aromatic protons on the benzene ring usually appear as two doublets, characteristic of a para-substituted system. The protons of the pyrrolidine ring give rise to multiplets in the aliphatic region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic chemical shift in the range of 190-192 ppm. The aromatic carbons exhibit signals in the 110-155 ppm region, with the carbon attached to the nitrogen of the pyrrolidine ring being significantly shielded. The carbons of the pyrrolidine ring typically resonate in the 25-50 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in 4-pyrrolidin-1-ylbenzaldehyde. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed around 1670-1700 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations of the aromatic ring and the aliphatic pyrrolidine ring, as well as C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In the mass spectrum of 4-pyrrolidin-1-ylbenzaldehyde, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (175.23).

Chemical Properties and Synthetic Methodologies

The chemical reactivity of 4-pyrrolidin-1-ylbenzaldehyde is dominated by the chemistry of its two main functional components: the aromatic aldehyde and the tertiary amine within the pyrrolidine ring. The electron-donating pyrrolidine group activates the aromatic ring, making it more susceptible to electrophilic substitution, and also influences the reactivity of the aldehyde.

Synthesis via the Vilsmeier-Haack Reaction

A common and efficient method for the synthesis of 4-pyrrolidin-1-ylbenzaldehyde is the Vilsmeier-Haack reaction.[6][7][8] This reaction involves the formylation of an electron-rich aromatic compound, in this case, N-phenylpyrrolidine, using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][9]

Caption: Simplified workflow of the Vilsmeier-Haack synthesis.

Detailed Experimental Protocol: Synthesis of 4-pyrrolidin-1-ylbenzaldehyde

This protocol is a representative procedure based on the principles of the Vilsmeier-Haack reaction.

Materials:

-

N-phenylpyrrolidine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Formylation: Dissolve N-phenylpyrrolidine in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with DCM. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 4-pyrrolidin-1-ylbenzaldehyde can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by NMR, IR, and MS, comparing the obtained spectra with literature data. The melting point of the purified solid should also be determined and compared to the known value.

Reactivity and Applications in Organic Synthesis

The aldehyde functional group of 4-pyrrolidin-1-ylbenzaldehyde is a versatile handle for a wide array of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[1]

-

Wittig Reaction: It readily undergoes the Wittig reaction with phosphorus ylides to form alkenes, a reaction that is fundamental in the construction of carbon-carbon double bonds.[10][11][12] This is particularly useful for extending carbon chains and introducing unsaturation into a molecule.

-

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent to form new amine derivatives. This is a powerful method for constructing C-N bonds.

-

Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to form a variety of heterocyclic and carbocyclic structures.

Application in Drug Development: A Field-Proven Building Block

The strategic importance of 4-pyrrolidin-1-ylbenzaldehyde in drug discovery stems from its role as a versatile scaffold for the synthesis of compounds with diverse pharmacological activities.[13][14] Its derivatives have been explored as potential therapeutic agents in several areas, including oncology and central nervous system (CNS) disorders.[1][15][16]

Role in the Development of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug development. The 4-pyrrolidin-1-ylbenzaldehyde scaffold has been utilized in the synthesis of potent kinase inhibitors. For instance, derivatives of this molecule have been incorporated into structures targeting kinases such as FLT3, which is implicated in acute myeloid leukemia.[17]

Caption: Conceptual workflow of 4-pyrrolidin-1-ylbenzaldehyde in drug synthesis.

The rationale behind its use lies in the ability of the pyrrolidine ring to occupy specific pockets in the kinase active site, while the rest of the molecule can be elaborated to achieve high affinity and selectivity. The aldehyde group serves as a convenient point for chemical modification to explore structure-activity relationships (SAR) and optimize the pharmacological profile of the lead compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-pyrrolidin-1-ylbenzaldehyde. It is classified as a skin and eye irritant and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-pyrrolidin-1-ylbenzaldehyde is more than just a simple chemical intermediate; it is a strategically designed building block that offers a confluence of desirable properties for medicinal chemistry and drug development. Its well-defined physicochemical properties, predictable reactivity, and the proven utility of its core scaffolds make it a valuable asset in the synthesis of novel bioactive compounds. This guide provides a comprehensive overview to empower researchers and scientists to harness the full potential of this versatile molecule in their quest for the next generation of therapeutics.

References

- Supporting Information for [Journal Article].

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

- Zhang, B., Cao, L., Xu, S., & Wang, P. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde.

-

WITTIG REACTION. PHARMD GURU. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

- Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formyl

-

4-(1-Pyrrolidinyl)benzaldehyde. PubChem. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

- Atta-ur-Rahman, & Iqbal, C. M. (2020). Recent applications of the Wittig reaction in alkaloid synthesis. Alkaloids: Chemistry and Biology, 84, 201–334.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

- Chen, Y. C., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(15), 4483.

-

Wittig reaction with benzaldehyde. (2014). Chemistry Stack Exchange. [Link]

- 13C NMR Spectroscopy. (n.d.).

-

NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility, Iowa State University. [Link]

-

1H NMR Coupling Constants. (n.d.). Organic Chemistry Data. [Link]

- Coupling constants for 1H and 13C NMR. (n.d.).

-

Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. (2018). Semantic Scholar. [Link]

-

4-(pyrrolidin-1-yl)benzaldehyde. ChemBK. [Link]

-

4-(PYRROLIDIN-1-YL)BENZALDEHYDE | CAS 51980-54-2. Matrix Fine Chemicals. [Link]

- Parlak, C., et al. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

- Kumar, A., et al. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience, 11(18), 2849–2860.

- Hylsová, M., et al. (2020). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 63(15), 8316–8331.

- Husain, A., et al. (2019). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl-4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 16(10), 1147-1158.

- Szymański, P., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175.

Sources

- 1. This compound | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. 4-(1-Methylpyrrolidin-2-yl)benzaldehyde|C12H15NO [benchchem.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. ijpcbs.com [ijpcbs.com]

- 10. pharmdguru.com [pharmdguru.com]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atlantis-press.com [atlantis-press.com]

- 14. [PDF] Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde | Semantic Scholar [semanticscholar.org]

- 15. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(1-Pyrrolidinyl)benzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

4-(1-Pyrrolidinyl)benzaldehyde, a substituted aromatic aldehyde, has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the electron-donating pyrrolidine moiety, render the aldehyde group particularly reactive and make the entire scaffold a valuable precursor for a diverse range of complex molecules. This guide provides an in-depth examination of its nomenclature, physicochemical properties, a validated synthesis protocol, comprehensive characterization techniques, and its significant applications, particularly in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is the foundation of reproducible science. This compound is known by several synonyms, and its key identifiers are consolidated below for clarity.

Physicochemical and Safety Profile

Understanding the physical properties and safety hazards of a reagent is critical for its proper handling, storage, and use in experimental design.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 175.23 g/mol | [1][3][4][8] |

| Appearance | Pale yellow to brown solid/powder | [3][9] |

| Melting Point | 81-87 °C | [3][4][8][9] |

| Boiling Point | 329.4±25.0 °C (Predicted) | [9] |

| Density | 1.125±0.06 g/cm³ (Predicted) | [9] |

| Form | Solid, powder to crystal | [4][8][9] |

Safety and Handling

Aggregated GHS data indicates that this compound is an irritant.[1] All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

-

Hazard Statements :

-

Precautionary Measures :

-

P261 & P271 : Avoid breathing dust and use only outdoors or in a well-ventilated area.

-

P280 : Wear protective gloves, clothing, and eye/face protection.

-

P302+P352 : IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage : Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[9] The compound is noted to be air-sensitive.[9]

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of this compound is commonly achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This pathway is efficient and utilizes readily available starting materials such as 4-fluorobenzaldehyde and pyrrolidine.[9][11] The electron-withdrawing nature of the aldehyde group activates the aromatic ring towards nucleophilic attack by the secondary amine.

Experimental Workflow

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup : To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Causality: K₂CO₃ acts as a base to neutralize the hydrofluoric acid (HF) byproduct generated during the substitution, driving the reaction to completion.

-

-

Solvent Addition : Add anhydrous N,N-Dimethylformamide (DMF) to the flask under a nitrogen atmosphere until the solids are fully submerged and can be stirred effectively.

-

Causality: DMF is a polar aprotic solvent, which is ideal for SₙAr reactions as it can solvate the potassium cation without hydrogen bonding to the nucleophile (pyrrolidine), thus maintaining its reactivity.

-

-

Nucleophile Addition : Add pyrrolidine (1.2 eq) dropwise to the stirring mixture at room temperature.

-

Causality: A slight excess of the amine nucleophile ensures complete consumption of the limiting electrophile (4-fluorobenzaldehyde). Dropwise addition helps control any initial exotherm.

-

-

Heating and Monitoring : Heat the reaction mixture to 80-90°C and monitor its progress using Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes. The reaction is typically complete within 6-8 hours.

-

Work-up and Isolation : Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture slowly into a beaker of ice-water, which will cause the product to precipitate.

-

Causality: The product is sparingly soluble in water, while DMF and the inorganic salts are highly soluble, allowing for effective separation.

-

-

Purification : Collect the crude solid by vacuum filtration, washing with cold water. Purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pale yellow crystalline solid.

-

Drying : Dry the purified product under vacuum to remove residual solvent.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. The structure of this compound gives rise to a distinct spectroscopic signature.

Caption: Workflow for the analytical characterization of the final product.

Expected Spectroscopic Data

The following table summarizes the expected data from standard analytical techniques. Spectral data is available in public databases for comparison.[1][12]

| Technique | Expected Observations |

| ¹H NMR | ~9.7 ppm (s, 1H) : Aldehyde proton (-CHO).~7.7 ppm (d, 2H) : Aromatic protons ortho to the aldehyde.~6.6 ppm (d, 2H) : Aromatic protons ortho to the pyrrolidine ring.~3.3 ppm (t, 4H) : Methylene protons (-CH₂-) adjacent to the nitrogen in the pyrrolidine ring.~2.0 ppm (m, 4H) : Methylene protons (-CH₂-) beta to the nitrogen in the pyrrolidine ring. |

| ¹³C NMR | ~190 ppm : Aldehyde carbonyl carbon.~152 ppm : Aromatic carbon attached to the pyrrolidine nitrogen.~132 ppm : Aromatic carbons ortho to the aldehyde.~125 ppm : Aromatic carbon attached to the aldehyde.~111 ppm : Aromatic carbons ortho to the pyrrolidine.~47 ppm : Pyrrolidine carbons adjacent to nitrogen.~25 ppm : Pyrrolidine carbons beta to nitrogen. |

| IR Spectroscopy | ~1660-1700 cm⁻¹ : Strong C=O stretch from the aromatic aldehyde.~2720, 2820 cm⁻¹ : C-H stretches characteristic of an aldehyde.~1580-1600 cm⁻¹ : C=C stretching from the aromatic ring. |

| Mass Spectrometry | m/z = 175.10 : Molecular ion peak [M]⁺ corresponding to the exact mass of C₁₁H₁₃NO.[1] |

Chemical Reactivity and Applications in Drug Development

The utility of this compound lies in its versatile reactivity, making it a valuable intermediate for constructing more complex molecular architectures.[3]

Key Reactive Sites

Caption: Key reactive sites on the this compound molecule.

-

The Aldehyde Group : This is the primary site for transformations. It readily undergoes reactions such as Wittig olefination, reductive amination, and condensation reactions (e.g., Knoevenagel, aldol) to build molecular complexity.[3][8]

-

The Aromatic Ring : The powerful electron-donating nature of the tertiary amine group strongly activates the aromatic ring, particularly at the positions ortho to the pyrrolidine substituent, making them susceptible to electrophilic aromatic substitution.

Role in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[3] The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[13]

-

CNS Drug Development : It is frequently used in the synthesis of agents targeting the central nervous system (CNS), including compounds for mood disorders.[3] The pyrrolidine moiety can mimic structural motifs of endogenous neurotransmitters.

-

Anticancer Agents : The scaffold is used to develop novel compounds with antiproliferative activity. For instance, it can be incorporated into structures that act as enzyme inhibitors, such as poly(ADP-ribose) polymerase (PARP) inhibitors.[13]

-

Anticonvulsants : The related pyrrolidine-2,5-dione scaffold, often synthesized from precursors like this aldehyde, is a well-established core for anticonvulsant drugs used in the treatment of epilepsy.[13]

-

Chem-luminescent Probes : Derivatives have been synthesized and used as activators for detecting free radicals and reactive oxygen species (ROS) in biological systems, which is crucial for studying oxidative stress.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in chemical and pharmaceutical sciences. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an indispensable building block. For researchers in drug discovery, this compound provides a reliable and efficient starting point for the synthesis of diverse compound libraries, facilitating the exploration of new chemical space and the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 104037, this compound. Retrieved from [Link].

-

LookChem (n.d.). 4-(1-PYRROLIDINO)BENZALDEHYDE Safety Data Sheets(SDS). Retrieved from [Link].

-

Matrix Fine Chemicals (n.d.). 4-(PYRROLIDIN-1-YL)BENZALDEHYDE | CAS 51980-54-2. Retrieved from [Link].

-

Organic Syntheses (n.d.). Procedure. Retrieved from [Link].

-

Amerigo Scientific (n.d.). 4-(1-Pyrrolidino)benzaldehyde (97%). Retrieved from [Link].

-

NIST (n.d.). 4-Pyrrolidinobenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link].

-

D'Andrea, P., & Ciacci, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. Retrieved from [Link].

-

SLS Ireland (n.d.). 4-(1-Pyrrolidino)benzaldehyde, | 678821-5G | SIGMA-ALDRICH. Retrieved from [Link].

-

Semantic Scholar (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Retrieved from [Link].

Sources

- 1. This compound | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(PYRROLIDIN-1-YL)BENZALDEHYDE | CAS 51980-54-2 [matrix-fine-chemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(1-Pyrrolidino)benzaldehyde 97 51980-54-2 [sigmaaldrich.com]

- 5. 4-(1-Pyrrolidino)benzaldehyde (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. scbt.com [scbt.com]

- 7. 4-(1-PYRROLIDINO)BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 8. 4-(1-吡咯烷)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-(1-PYRROLIDINO)BENZALDEHYDE CAS#: 51980-54-2 [m.chemicalbook.com]

- 10. 4-(1-PYRROLIDINO)BENZALDEHYDE Safety Data Sheets(SDS) lookchem [lookchem.com]

- 11. 4-(1-PYRROLIDINO)BENZALDEHYDE | 51980-54-2 [chemicalbook.com]

- 12. 4-Pyrrolidinobenzaldehyde [webbook.nist.gov]

- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(1-Pyrrolidinyl)benzaldehyde: Synthesis, Properties, and Applications

Abstract